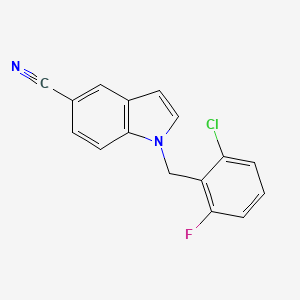

1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

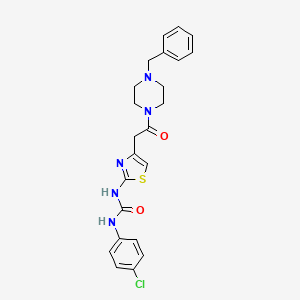

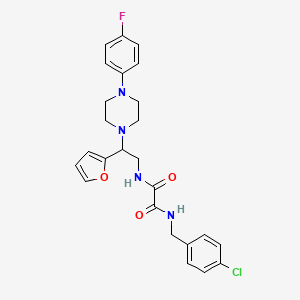

The compound “1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole group is substituted at the 1-position with a 2-chloro-6-fluorobenzyl group and at the 5-position with a carbonitrile (CN) group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole core, followed by functionalization at the appropriate positions. The 2-chloro-6-fluorobenzyl group could potentially be introduced using a Friedel-Crafts alkylation . The carbonitrile group could be introduced using a variety of methods, such as the Rosenmund-von Braun cyanation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole core, with the 2-chloro-6-fluorobenzyl and carbonitrile groups as substituents. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, benzyl, and carbonitrile groups. The indole and benzyl groups are aromatic and would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carbonitrile group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic indole and benzyl groups, the halogen atoms (chlorine and fluorine), and the polar carbonitrile group would all contribute to its properties .Scientific Research Applications

Nucleophilic Reactivities and Synthesis Techniques

- Nucleophilic Reactivities of Indoles : A study explored the kinetics of coupling reactions involving indoles with benzhydryl cations in different solvents. This research aids in understanding the reactivity of compounds similar to 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile and provides insights into their potential applications in synthesizing new molecules (Lakhdar et al., 2006).

Structural Analyses and Material Sciences

- Crystal Structure Elucidation : The synthesis and crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile were detailed, providing insights into the molecular architecture and potential chemical behaviors of structurally related compounds (Özbey et al., 2004).

Pharmaceutical and Biological Applications

- Novel Hepatitis B (HBV) Inhibitor : A compound structurally related to 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile was synthesized and analyzed for its potential as a hepatitis B virus inhibitor, highlighting the therapeutic applications of such molecules (Ivashchenko et al., 2019).

Fluorine Chemistry and Applications

- Hydrogenation of Fluoroarenes : Research into the hydrogenation of fluoroarenes, including methods that could potentially apply to the synthesis of all-cis-(multi)fluorinated cycloalkanes, provides a basis for the development of new materials with high-performance properties. This study demonstrates the versatility of fluorine-containing compounds in material science (Wiesenfeldt et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can lead to a variety of physiological effects .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their ability to bind to multiple receptors .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]indole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2/c17-14-2-1-3-15(18)13(14)10-20-7-6-12-8-11(9-19)4-5-16(12)20/h1-8H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRJUHAHIRRILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea](/img/structure/B2759087.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)

![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2759092.png)

![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)

![3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)

![1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759099.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2759101.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2759104.png)